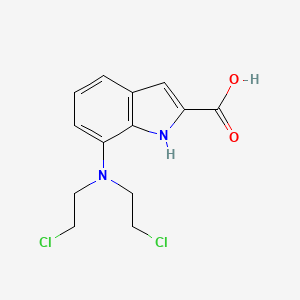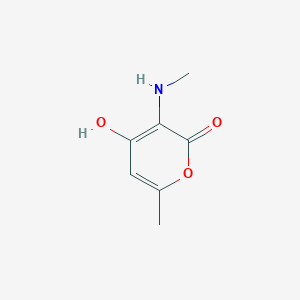
2H-Pyran-2-one, 4-hydroxy-6-methyl-3-(methylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a derivative of pyran-2-one and is characterized by the presence of hydroxyl, methyl, and amino groups in its structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 4-hydroxy-6-methyl-3-(methylamino)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea, can be modified to synthesize this compound.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically result in the formation of hydroxylated or aminated derivatives.
Substitution: Substitution reactions can produce a variety of substituted pyran-2-ones depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 2H-Pyran-2-one, 4-hydroxy-6-methyl-3-(methylamino)- is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: This compound has potential medicinal applications, including its use as an anti-inflammatory agent and in the development of new therapeutic drugs.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact mechanism can vary depending on the specific application and the biological context.
類似化合物との比較
2H-Pyran-2-one, 4-hydroxy-6-methyl-
2H-Pyran-2-one, 6-methyl-4-hydroxy-
2H-Pyran-2-one, 4-hydroxy-
Uniqueness: 2H-Pyran-2-one, 4-hydroxy-6-methyl-3-(methylamino)- is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties compared to its similar counterparts
特性
CAS番号 |
260362-99-0 |
|---|---|
分子式 |
C7H9NO3 |
分子量 |
155.15 g/mol |
IUPAC名 |
4-hydroxy-6-methyl-3-(methylamino)pyran-2-one |
InChI |
InChI=1S/C7H9NO3/c1-4-3-5(9)6(8-2)7(10)11-4/h3,8-9H,1-2H3 |
InChIキー |
WGCSRNGVWTYVJD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)O1)NC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride](/img/structure/B15347863.png)
![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
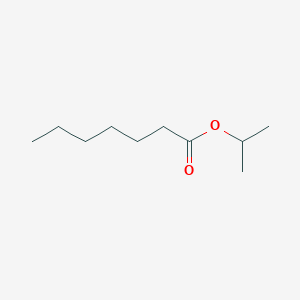
![1-Oxa-4-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B15347888.png)
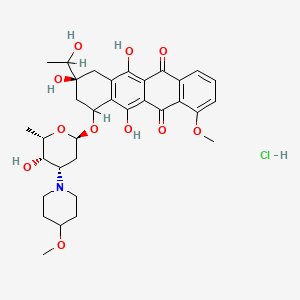
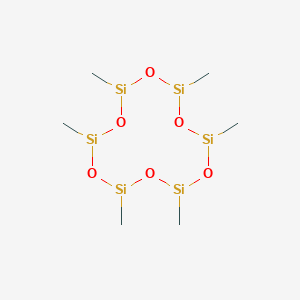
![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B15347903.png)

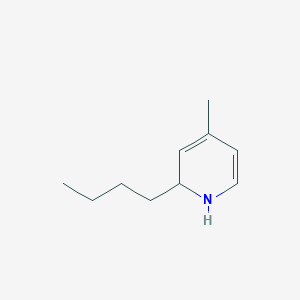
![Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B15347921.png)
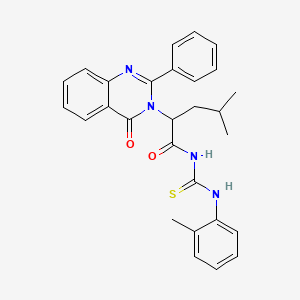
![7-(2-(Dimethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15347955.png)
